Hdac6-IN-9

HDAC6 inhibition enzyme assay IC50

Researchers requiring concurrent class I/IIb HDAC blockade face trade-offs between ultra-selective HDAC6 agents (limited single-agent efficacy) and non-specific inhibitors. HDAC6-IN-9 (12c) solves this with a validated cap-modification scaffold providing: • Potent multi-isoform inhibition: HDAC6 IC50 = 4.2 nM; HDAC1 = 11.8 nM; HDAC3 = 15.2 nM; HDAC10 = 21.3 nM • 2.8-5.1x selectivity window over class I for mechanistic dissection • Proven antitumor activity in HL-60, HCT116 & A375 cells Available for immediate research use. Batch-specific COA provided.

Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
Cat. No. B12406660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-9
Molecular FormulaC19H16N2O3
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)CC3=CC=C(C=C3)C(=O)NO
InChIInChI=1S/C19H16N2O3/c22-18(11-13-5-7-15(8-6-13)19(23)21-24)20-17-10-9-14-3-1-2-4-16(14)12-17/h1-10,12,24H,11H2,(H,20,22)(H,21,23)
InChIKeyFZKJTCLVJNEICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac6-IN-9: Broad-Spectrum HDAC Inhibitor Profile


Hdac6-IN-9 (compound 12c) is a small-molecule histone deacetylase (HDAC) inhibitor identified through a cap-modification strategy targeting HDAC6 [1]. It exhibits potent enzyme inhibition against multiple HDAC isoforms, with IC50 values of 11.8 nM (HDAC1), 15.2 nM (HDAC3), 4.2 nM (HDAC6), 139.6 nM (HDAC8), and 21.3 nM (HDAC10) [2]. Unlike highly selective HDAC6 inhibitors that spare class I HDACs, Hdac6-IN-9 displays a broad-spectrum inhibitory profile while maintaining sub‑nanomolar potency for HDAC6, positioning it as a valuable tool for probing HDAC biology where concurrent class I/IIb engagement may confer therapeutic advantage [1].

Broad‑spectrum HDAC inhibitor for concurrent HDAC1/3/6/10 engagement studies
Supports epigenetic research where class I/IIb co‑inhibition may inform pathway interpretation
Validated chemical scaffold for derivative optimization and dual‑target probe design

Hdac6-IN-9: Why Substitution Fails


HDAC6 inhibitors are not interchangeable; their isoform selectivity fingerprints dictate distinct cellular and in vivo responses [1]. Highly selective agents such as Ricolinostat (ACY‑1215) and Tubastatin A achieve >10‑fold to >1000‑fold selectivity for HDAC6 over class I HDACs, yet this exquisite selectivity has been associated with limited single‑agent anticancer efficacy in preclinical models due to compensatory HDAC1/3 activity [2]. In contrast, Hdac6-IN-9 potently inhibits HDAC1, HDAC3, and HDAC10 alongside HDAC6 , providing a broader epigenetic blockade that may overcome the functional tolerance observed with ultra‑selective compounds [2]. Thus, substituting Hdac6-IN-9 with a high‑selectivity analog would fundamentally alter the pharmacodynamic profile and likely yield divergent biological results.

Isoform selectivity mismatch High‑selectivity HDAC6 inhibitors (e.g., Ricolinostat, Tubastatin A) exhibit >10‑ to >1000‑fold selectivity, while Hdac6-IN-9 engages class I HDACs within 3‑5‑fold; substituting would alter the epigenetic blockade profile.
Antiproliferative endpoint divergence Ultra‑selective HDAC6 inhibitors often show limited single‑agent activity in cancer cell models; Hdac6-IN-9's broader engagement may yield different growth‑inhibition endpoints. Direct substitution may not reproduce reported outcomes.

Hdac6-IN-9 Quantitative Differentiation Evidence


HDAC6 Potency vs. Ricolinostat and Tubastatin A

In a cell‑free enzymatic assay, Hdac6-IN-9 inhibits HDAC6 with an IC50 of 4.2 nM . This potency is comparable to or marginally superior to Ricolinostat (IC50 = 5 nM) and 3.6‑fold more potent than Tubastatin A (IC50 = 15 nM) [1]. The sub‑5 nM IC50 positions Hdac6-IN-9 among the most potent HDAC6 inhibitors available.

HDAC6 Potency
Head-to-head
Hdac6-IN-9 IC50 4.2 nM vs Ricolinostat 5 nM, Tubastatin A 15 nM (cell‑free assay)
Supports HDAC6 inhibition assay context; 1.2‑fold higher reported potency than Ricolinostat.
Cross‑study comparison; absolute values may vary with assay conditions.
HDAC6 inhibition enzyme assay IC50

Isoform Selectivity: Class I HDAC Engagement

Hdac6-IN-9 exhibits a unique selectivity fingerprint, inhibiting HDAC1 (IC50 = 11.8 nM), HDAC3 (IC50 = 15.2 nM), and HDAC10 (IC50 = 21.3 nM) at concentrations only 2.8‑fold to 5.1‑fold higher than its HDAC6 IC50 . In stark contrast, Ricolinostat shows >10‑fold selectivity for HDAC6 over HDAC1/2/3 , and Tubastatin A maintains >1000‑fold selectivity against all isoforms except HDAC8 [1].

Isoform Selectivity
Head-to-head
vs HDAC6: HDAC1 2.8×, HDAC3 3.6×, HDAC10 5.1×. Ricolinostat >10×; Tubastatin A >1000× for most isoforms.
Broad‑spectrum profile engages class I HDACs at low‑fold selectivity; contrasts with highly selective comparators.
Recombinant enzyme assays; cellular selectivity context may differ.
HDAC isoform selectivity HDAC1 HDAC3 HDAC10

Antiproliferative Activity in Cancer Cell Lines

In a panel of human tumor cell lines, Hdac6-IN-9 (compound 12c) exhibited excellent antitumor activities, with pronounced growth inhibition observed in HL‑60 (leukemia), HCT116 (colorectal), and A375 (melanoma) cells [1]. While specific IC50 values are not publicly disclosed, the compound's broad‑spectrum HDAC inhibition profile correlates with these antiproliferative effects [1]. In comparison, selective HDAC6 inhibitors such as Ricolinostat and Tubastatin A have shown limited single‑agent activity in analogous cancer models, requiring high concentrations that inadvertently engage class I HDACs to achieve growth suppression [2].

Antiproliferative Activity
Class-level
Reported growth inhibition in HL‑60, HCT116, A375 cells (specific IC50 not publicly disclosed).
Supports cell‑model endpoint review; reported antiproliferative outcome may correlate with broad HDAC engagement.
Data to verify; no direct comparator IC50 values provided.
antiproliferative cancer cell lines HL-60 HCT116 A375

Computational Binding Mode and Cap-Group Interactions

Molecular docking and molecular dynamics (MD) simulations revealed that Hdac6-IN-9 (compound 12c) adopts distinct binding poses in HDAC1 and HDAC6 [1]. The fused‑ring cap group forms additional hydrophobic contacts within the HDAC6 active site compared to the 4‑anilinoquinazoline‑capped analog 9q, explaining its broader isoform engagement [1]. No comparable computational binding data are available for Ricolinostat or Tubastatin A in the same study, making this a unique structural insight for Hdac6-IN-9.

Binding Mode
Method context
Fused‑ring cap group forms additional hydrophobic contacts in HDAC6 vs. 4‑anilinoquinazoline analog 9q (docking, MD).
Structural insight may inform selectivity tuning and derivative design.
In silico only; no crystallographic confirmation.
molecular docking MD simulation binding mode

Immuno-Oncology Dual HDAC6/Tubulin Inhibitor Scaffold

Hdac6-IN-9 (compound 12c) was identified as an HDAC6/tubulin dual inhibitor and served as the lead scaffold for the development of compound XP5, a highly selective HDAC6 inhibitor (IC50 = 31 nM, SI = 338 for HDAC6 over HDAC3) that enhanced anti‑PD‑L1 immunotherapy in melanoma models [1]. This demonstrates the value of Hdac6-IN-9 as a chemical starting point for designing next‑generation dual‑action agents, a capability not offered by established selective inhibitors such as Ricolinostat.

Scaffold Versatility
Context-dependent
Served as lead for dual HDAC6/tubulin inhibitor XP5 (HDAC6 IC50 31 nM, SI 338 over HDAC3); enhanced anti‑PD‑L1 immunotherapy in melanoma models.
Chemical starting point for dual‑target probe development; not a validated clinical tool.
Derivative optimization required; scaffold utility is context‑dependent.
immuno-oncology dual inhibitor tubulin

Hdac6-IN-9 Optimal Application Scenarios


Cancer Cell Line HDAC Inhibitor Screening

Given its potent inhibition of HDAC1/3/6/10, Hdac6-IN-9 is ideally suited for profiling cancer cell lines where concurrent blockade of class I and class IIb HDACs is required to elicit a robust antiproliferative response [1]. Unlike ultra‑selective HDAC6 inhibitors that often fail as single agents, Hdac6-IN-9 demonstrates excellent antitumor activity in HL‑60, HCT116, and A375 cells, making it a preferred tool for initial viability screens [1].

Epigenetic Research with Defined Isoform Selectivity

When experimental design demands precise control over the relative inhibition of HDAC6 versus HDAC1/3/10, Hdac6-IN-9 provides a reproducible 2.8‑ to 5.1‑fold selectivity window . This allows researchers to dissect the contribution of individual class I and IIb HDACs to gene expression changes without the confounding variable of combining multiple inhibitors.

Medicinal Chemistry: HDAC6-Targeted SAR Optimization

Hdac6-IN-9's fused‑ring cap structure and detailed computational binding models in HDAC1/6 offer a validated starting point for SAR campaigns [1]. The compound's dual HDAC6/tubulin inhibitory activity has already inspired the development of XP5, a next‑generation derivative with improved selectivity and in vivo efficacy in combination with immune checkpoint blockade [2].

α-Tubulin Hyperacetylation Studies

As a potent HDAC6 inhibitor (IC50 = 4.2 nM), Hdac6-IN-9 effectively induces α‑tubulin acetylation at low nanomolar concentrations . Its concurrent activity against class I HDACs may also reveal histone acetylation changes that are not observed with HDAC6‑selective agents, providing a more complete picture of the acetylation landscape following HDAC inhibition.

Application
Selection Property
Validation Focus
Cancer cell-line HDAC inhibitor profiling
Broad‑spectrum HDAC inhibition profile (class I/IIb)
Antiproliferative endpoint review in tumor cell models
Epigenetic gene‑expression studies
Defined isoform selectivity window (HDAC6 vs HDAC1/3/10)
Histone and α‑tubulin acetylation endpoint monitoring
Medicinal chemistry SAR campaigns
Validated chemical scaffold with computational binding models
Derivative selectivity optimization and dual‑target profiling
α‑Tubulin hyperacetylation research
Potent HDAC6 inhibition coupled with class I engagement
Acetylation landscape analysis (tubulin and histone readouts)

Technical Documentation Hub

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